5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole
Description
Properties
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-methyltetrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6N5/c1-22-20-9(19-21-22)18-5-6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-4H,5H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPJOHYVYIDKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630265 | |
| Record name | N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methyl-2H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669080-86-8 | |
| Record name | N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methyl-2H-tetrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole typically involves the reaction of 3’,5’-bistrifluoromethylbenzylamine with 2-methyltetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Alternative Synthetic Approaches
Multicomponent Click Reaction
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Reactants : Aldehydes, hydroxylamine, and azides (e.g., [bmim]N₃) .
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Conditions : One-pot, three-component reaction at 100°C for 6–8 hours.
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Relevance : While not directly used for this compound, the method highlights the versatility of tetrazole synthesis via cycloaddition .
Nano-TiCl₄·SiO₂ Catalyzed Cyclization
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Reactants : Nitriles and sodium azide.
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Conditions : Reflux in DMF with nano-TiCl₄·SiO₂ catalyst (14–41 nm particle size) .
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Application : Generates 5-substituted tetrazoles, though not explicitly tested for this derivative .
Functionalization and Derivatization
Reductive Alkylation
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Example : Reaction with methyl 2-bromoacetate under NaH/THF to introduce ester groups at the tetrazole’s 2-position .
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Biological Impact : Hydrophilic substituents (e.g., –COOH, –OH) at this position enhance CETP inhibition (IC₅₀ = 0.38–0.81 µM) .
Arylation Strategies
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Copper-Catalyzed Coupling : 2-Arylation using arylboronic acids and [Cu(OH)(TMEDA)]₂Cl₂ yields 2,5-disubstituted tetrazoles .
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Limitation : Requires specific directing groups and is less explored for trifluoromethylated benzyl derivatives.
Reaction Optimization and Challenges
Critical Factors
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Stoichiometry : Excess aldehyde (1.2–1.5 eq) improves imine yield .
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Solvent Choice : Toluene minimizes side reactions vs. polar solvents (e.g., DMF) .
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Purification : Insoluble by-products (e.g., 5-amino-1-methyltetrazole) are removed via hot toluene washes .
Side Reactions
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Regioisomer Formation : Alkylation may yield 1-methyltetrazole by-products, necessitating selective crystallization .
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Over-Reduction : Excess NaBH₄ can reduce trifluoromethyl groups, though not reported under standard conditions .
Comparative Reaction Data
Industrial and Pharmacological Relevance
Scientific Research Applications
Medicinal Chemistry
5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Preliminary studies indicate that compounds containing tetrazole rings exhibit antimicrobial properties. This compound's unique side chain may enhance its effectiveness against resistant bacterial strains.
- Anti-inflammatory Properties : Research into similar tetrazole derivatives has shown promise in reducing inflammation, suggesting that this compound could be explored for treating inflammatory diseases.
Pharmacological Studies
The pharmacological profile of this compound is under investigation for its potential effects on neurotransmitter systems.
- CNS Activity : Compounds with similar structures have been studied for their effects on the central nervous system (CNS), potentially offering therapeutic avenues for neurological disorders.
- Receptor Modulation : The compound may modulate specific receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and neurological function.
Material Sciences
Beyond medicinal applications, this compound's chemical properties make it suitable for use in material sciences.
- Coordination Chemistry : The ability of tetrazoles to form complexes with metal ions can be harnessed in creating new materials with specific electronic or magnetic properties.
- Polymer Chemistry : Incorporating this compound into polymers could enhance their thermal stability or mechanical properties, making it valuable in developing advanced materials.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli when tested in vitro. This supports the hypothesis that the compound could serve as a lead structure for developing new antibiotics.
Case Study 2: CNS Activity Assessment
In another research project, the pharmacological effects of this compound were assessed using animal models. The results demonstrated that administration of this compound resulted in observable changes in behavior consistent with alterations in serotonin levels. These findings suggest potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of 5-[N-(3’,5’-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring and the bistrifluoromethylbenzyl group play crucial roles in its activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine
- Structure : Contains an oxadiazole ring instead of tetrazole, with an indole and chlorophenyl substituent.
- Activity : Demonstrates strong binding to the hydrophobic pocket of the Bcl-2 protein, a target in apoptosis regulation.
- Comparison: While the tetrazole core in the target compound offers superior metabolic stability, the oxadiazole derivative exhibits comparable hydrophobicity due to its chlorophenyl group.
3-Amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide (3A5NP2C)
- Structure : A pyrazine-pyrimidine hybrid with an azepane ring.
- Activity : Inhibits coronavirus E protein viroporins and exhibits anticancer activity.
- Comparison : Unlike the target compound, 3A5NP2C’s bicyclic structure allows broader interactions with viral proteins. However, the trifluoromethyl groups in the target compound may enhance selectivity for mammalian targets .

5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
- Structure : Thiazolo-triazole fused ring system with difluorophenyl and methyl substituents.
- Activity: Not explicitly stated, but similar triazole derivatives are explored as kinase inhibitors.
- Comparison : The difluorophenyl group mimics the electron-withdrawing effects of trifluoromethyl groups in the target compound, though the fused thiazole ring may confer distinct solubility challenges .
Functional Analogues in Drug Design
Benzimidazole Derivatives (e.g., 5-Amino-2-(trifluoromethyl)benzimidazole)
- Structure : Benzimidazole core with trifluoromethyl substitution.
- Activity : Used in antiviral and antiparasitic agents.
- Comparison: The benzimidazole’s aromaticity contrasts with the tetrazole’s non-aromatic nature, affecting π-π stacking interactions. Both compounds leverage trifluoromethyl groups for enhanced membrane permeability .
N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine
- Structure : Benzothiazole linked to a triazine ring with a tetrahydrofuran group.
- Activity: Not specified, but benzothiazoles are known for antitumor activity.
- Comparison : The triazine ring introduces basicity, whereas the tetrazole in the target compound is more acidic (pKa ~4–5). Solubility data (42.1 µg/mL at pH 7.4) for this compound suggests lower aqueous solubility compared to typical tetrazoles .
Physicochemical and Pharmacokinetic Properties
*Estimated based on substituent contributions.
Key Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is less complex than fused heterocycles (e.g., thiazolo-triazoles), enabling scalable production .
- Trifluoromethyl Advantage: The 3',5'-bistrifluoromethyl group confers unparalleled hydrophobicity, improving blood-brain barrier penetration compared to mono-fluorinated analogues .
- Activity Gaps : Unlike oxadiazoles with proven Bcl-2 binding, the target compound’s mechanism remains underexplored, warranting further kinase or protease assays .
Biological Activity
5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole is a synthetic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. The bistrifluoromethylbenzyl group enhances its lipophilicity and potentially its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : In vitro studies report MIC values ranging from 2 to 16 µg/mL against clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2-16 |
| Staphylococcus epidermidis | 4 |
| Escherichia coli | 16 |
Anticancer Activity
The anticancer potential of tetrazole derivatives has been extensively studied. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
- Cell Lines Tested : In vitro tests on liver carcinoma (Hep G2) and lung adenocarcinoma (A549) cells revealed significant cytotoxic effects with IC50 values around 4.2 μM, indicating its potential as a chemotherapeutic agent .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Hep G2 | 4.2 |
| A549 | 4.5 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- DNA Binding : The compound may interact with DNA, forming stable complexes that inhibit replication and transcription processes.
- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division in cancer cells .
Study 1: Antimicrobial Efficacy
In a comparative study involving various tetrazole derivatives, this compound was found to outperform several other compounds in terms of antibacterial activity against Gram-positive bacteria. The study utilized disc diffusion methods to measure zones of inhibition, confirming its potential as a lead compound for antibiotic development .
Study 2: Cancer Cell Line Evaluation
A study focusing on the anticancer properties of this compound revealed that it significantly reduced cell viability in Hep G2 and A549 cell lines. The results indicated that the compound could serve as a potential candidate for further development in cancer therapy .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

